molecular formula C12H21NO4 B063023 1-Boc-4-methylpiperidine-4-carboxylic acid CAS No. 189321-63-9

1-Boc-4-methylpiperidine-4-carboxylic acid

Cat. No. B063023
Key on ui cas rn: 189321-63-9
M. Wt: 243.3 g/mol
InChI Key: OKBNEDPOUYRYNP-UHFFFAOYSA-N
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Patent
US05717100

Procedure details

To a stirring solution of N-tert-butoxycarbonyl-4-methyl-isonipecotic acid ethyl ester (17.4 mmol, 4.73 g) in THF (50 mL) and ethanol (50 mL) was added 50% NaOH (50 mL) and the mixture heated to reflux overnight. The reaction was diluted with 10% KHSO4 (600 mL) and cone. H2 SO4 (5 mL) and extracted with ethyl acetate (2×250 mL). The organic layers were combined, washed with water (500 mL) and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The residue was triturated with diethyl ether:hexanes and filtered to give 1.12 g of an orange solid. The filtrates were evaporated to give 2.71 g of the title compound as an orange solid.
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]1([CH3:18])[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)C.[OH-].[Na+]>C1COCC1.C(O)C.OS([O-])(=O)=O.[K+]>[C:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][C:5]([CH3:18])([C:4]([OH:19])=[O:3])[CH2:6][CH2:7]1)=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.73 g
Type
reactant
Smiles
C(C)OC(C1(CCN(CC1)C(=O)OC(C)(C)C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
H2 SO4 (5 mL) and extracted with ethyl acetate (2×250 mL)
WASH
Type
WASH
Details
washed with water (500 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
hexanes and filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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